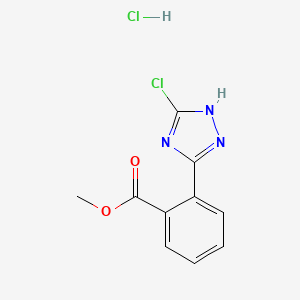

![molecular formula C22H25ClN4OS B2391217 N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396876-59-7](/img/structure/B2391217.png)

N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide” is a chemical compound. It’s related to a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives that were synthesized and evaluated for affinity at σ1 and σ2 receptors .

Synthesis Analysis

The synthesis of these compounds involves various chemical reactions, and the influence of substitutions on the phenylacetamide aromatic ring on binding at both the σ1 and σ2 receptor has been examined through Hansch-type quantitative structure−activity relationship (QSAR) studies .Chemical Reactions Analysis

In general, all 3-substituted compounds, except for the OH group, had a higher affinity for both σ1 and σ2 receptors when compared with the corresponding 2- and 4-substituted analogues .Scientific Research Applications

Metabolic Stability Improvement

Research on analogs of benzothiazole acetamides, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, has been directed towards improving metabolic stability. These efforts have led to the development of derivatives with enhanced in vitro potency and in vivo efficacy, demonstrating the significance of modifying the benzothiazole ring to reduce metabolic deacetylation, thus potentially improving pharmacokinetic profiles for therapeutic applications (Stec et al., 2011).

Antitumor Activity

Derivatives bearing the benzothiazole moiety have been synthesized and evaluated for their antitumor activity. Research indicates that certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives display considerable anticancer activity against various cancer cell lines. This underscores the potential of such compounds in the development of new anticancer therapies, highlighting the importance of heterocyclic rings and their substituents in mediating biological activity (Yurttaş et al., 2015).

Antimicrobial and Anticandidal Activities

The antimicrobial and anticandidal properties of benzothiazole acetamide derivatives have been investigated, showing effectiveness against various pathogenic bacteria and Candida species. Specifically, the presence of certain substituents on the benzothiazole ring significantly impacts the compounds' activity, suggesting their potential as novel antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antibacterial Agents

Novel series of N-(benzo[d]thiazol-2-yl)acetamide derivatives have been synthesized with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modifications leading to these derivatives illustrate the chemical versatility of the benzothiazole acetamide scaffold in generating effective antibacterial compounds (Bhoi et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, demonstrating their potential in dye-sensitized solar cells (DSSCs) and as ligands in molecular docking studies. These findings suggest applications beyond pharmacology, including in materials science and renewable energy technologies (Mary et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4OS/c1-26(22-25-21-18(23)8-5-9-19(21)29-22)15-20(28)24-17-10-12-27(13-11-17)14-16-6-3-2-4-7-16/h2-9,17H,10-15H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQRTLXFSZQWML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CCN(CC1)CC2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

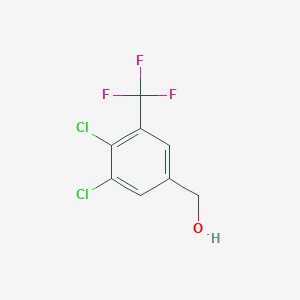

![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)

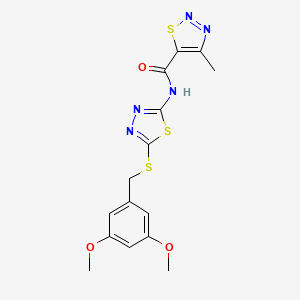

![methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2391136.png)

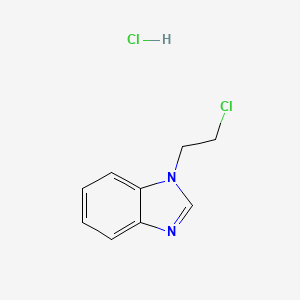

![2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B2391138.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2391139.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)

![3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2391143.png)

![1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2391146.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2391150.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2391155.png)

![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)